LC-MS/MS Analytical Sensitivity and Recovery Comparison for Zofenopril Acyl-β-D-glucuronide Quantification in Human Plasma
A validated LC-MS/MS method utilizing Zofenopril Acyl-β-D-glucuronide as an analytical reference standard achieved a lower limit of quantitation (LLOQ) of 2 ng/mL for the active metabolite zofenoprilat in human plasma, with inter- and intra-assay precision and accuracy better than 10% [1]. The extraction recovery for zofenoprilat, stabilized via N-ethylmaleimide derivatization to prevent oxidative degradation of the free sulfhydryl group, averaged 70.1% [1]. The zofenopril acyl glucuronide metabolite serves as a critical internal standard or reference marker for method development and validation in such assays, ensuring accurate measurement of zofenopril and its metabolites across the validated concentration range of 2-600 ng/mL [1].
| Evidence Dimension | Lower limit of quantitation (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 2 ng/mL for zofenoprilat; 1 ng/mL for zofenopril |
| Comparator Or Baseline | Typical LLOQ range for ACE inhibitor LC-MS/MS assays: 0.5-5 ng/mL; specific comparator data for zofenoprilat acyl glucuronide not available |
| Quantified Difference | Achieved LLOQ of 2 ng/mL with inter/intra-assay CV <10% |
| Conditions | Human plasma; N-ethylmaleimide derivatization; triple-quadrupole MS in negative ion spray ionization mode |
Why This Matters
This quantitative performance data validates the suitability of assays developed with this reference standard for regulatory-compliant pharmacokinetic studies and clinical trial sample analysis.
- [1] Dal Bo L, Mazzucchelli P, Marzo A. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry. J Chromatogr B Biomed Sci Appl. 2000;749(2):287-294. PMID: 11145066. View Source
